molecular formula C11H14ClNO3 B8150675 (6-Chloro-pyridin-3-yloxy)-acetic acid tert-butyl ester

(6-Chloro-pyridin-3-yloxy)-acetic acid tert-butyl ester

Cat. No.: B8150675
M. Wt: 243.68 g/mol
InChI Key: ONDOFDCDIWRBLT-UHFFFAOYSA-N
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Description

(6-Chloro-pyridin-3-yloxy)-acetic acid tert-butyl ester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro-substituted pyridine ring attached to an acetic acid tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-pyridin-3-yloxy)-acetic acid tert-butyl ester typically involves the reaction of 6-chloro-3-hydroxypyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-pyridin-3-yloxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Hydrolysis: Formation of (6-Chloro-pyridin-3-yloxy)-acetic acid.

    Oxidation: Formation of oxidized pyridine derivatives.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

(6-Chloro-pyridin-3-yloxy)-acetic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-pyridin-3-yloxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The chloro-substituted pyridine ring can interact with enzymes or receptors, leading to modulation of their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-pyridin-3-yloxy)-acetic acid: The hydrolyzed form of the ester.

    (6-Chloro-pyridin-3-yloxy)-methyl acetate: A similar compound with a methyl ester group.

    (6-Chloro-pyridin-3-yloxy)-ethyl acetate: A similar compound with an ethyl ester group.

Uniqueness

(6-Chloro-pyridin-3-yloxy)-acetic acid tert-butyl ester is unique due to its specific ester group, which can influence its chemical reactivity, solubility, and biological activity. The presence of the tert-butyl ester group can enhance the compound’s stability and resistance to hydrolysis compared to other ester derivatives.

Properties

IUPAC Name

tert-butyl 2-(6-chloropyridin-3-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)7-15-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDOFDCDIWRBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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